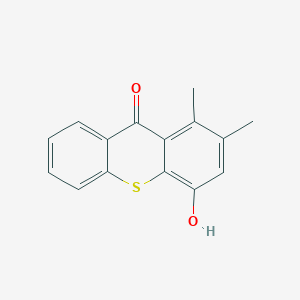

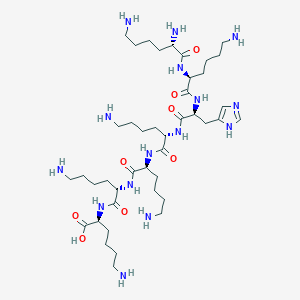

N-Formyl-L-methionyl-L-lysyl-L-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Formyl-L-methionyl-L-lysyl-L-phenylalanine is a tripeptide composed of L-methionine, L-lysine, and L-phenylalanine. This compound is known for its role as a potent chemotactic peptide, which means it can attract immune cells such as neutrophils to the site of infection or inflammation . It is a key player in the body’s innate immune response, helping to direct immune cells to areas where they are needed most.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl-L-methionyl-L-lysyl-L-phenylalanine typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides. After the peptide chain is assembled, the protecting groups are removed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-Formyl-L-methionyl-L-lysyl-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Hydroxymethyl derivative.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

N-Formyl-L-methionyl-L-lysyl-L-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of peptide synthesis and modification.

Biology: Serves as a chemotactic agent in studies of immune cell migration and signaling.

Medicine: Investigated for its potential therapeutic applications in modulating immune responses.

Industry: Utilized in the development of diagnostic assays and research tools.

Mecanismo De Acción

N-Formyl-L-methionyl-L-lysyl-L-phenylalanine exerts its effects by binding to specific receptors on the surface of immune cells, such as the formyl peptide

Propiedades

Número CAS |

916144-58-6 |

|---|---|

Fórmula molecular |

C21H32N4O5S |

Peso molecular |

452.6 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C21H32N4O5S/c1-31-12-10-16(23-14-26)19(27)24-17(9-5-6-11-22)20(28)25-18(21(29)30)13-15-7-3-2-4-8-15/h2-4,7-8,14,16-18H,5-6,9-13,22H2,1H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30)/t16-,17-,18-/m0/s1 |

Clave InChI |

VRAKAFLVNLUKCB-BZSNNMDCSA-N |

SMILES isomérico |

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC=O |

SMILES canónico |

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)

![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)

![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)